4-Butyl-1-iodo-2-methylbenzene

Description

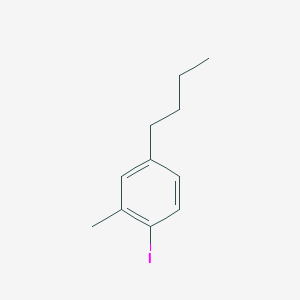

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-1-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15I/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXNRBVROUKCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384260 | |

| Record name | 4-butyl-1-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-38-3 | |

| Record name | 4-Butyl-1-iodo-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-butyl-1-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butyl-1-iodo-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Butyl-1-iodo-2-methylbenzene chemical properties

An In-depth Technical Guide to the Synthesis and Chemical Properties of 4-Butyl-1-iodo-2-methylbenzene

Introduction

In the landscape of modern drug discovery and materials science, the rational design of molecular building blocks is paramount. Aryl halides, particularly iodoarenes, serve as foundational scaffolds for constructing complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions.[1][2] This guide focuses on this compound, a substituted iodoarene with significant potential as an intermediate in the synthesis of novel organic compounds.

The strategic placement of the iodo-, butyl-, and methyl- groups on the benzene ring offers a versatile platform for further functionalization. The butyl group can enhance lipophilicity, a critical parameter in modulating the pharmacokinetic properties of drug candidates, while the methyl group provides a subtle electronic and steric handle. The iodine atom is the key reactive site, serving as an excellent leaving group in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

This document provides a comprehensive overview of the core chemical properties, a robust and regioselective synthesis protocol, and the prospective synthetic utility of this compound. The methodologies and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical intermediate in their work.

Physicochemical and Computed Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. These properties are essential for planning reactions, purification procedures, and analytical characterization.

| Property | Value | Source / Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₁₅I | - |

| Molecular Weight | 274.14 g/mol | Computed[3] |

| Monoisotopic Mass | 274.02185 Da | Computed[3] |

| Appearance | Predicted: Colorless to pale yellow liquid or solid | Analogy to iodoarenes |

| XLogP3 (Lipophilicity) | 4.6 | Computed[3] |

| Boiling Point | Predicted: >250 °C at 760 mmHg | Estimation |

| Density | Predicted: ~1.3-1.4 g/cm³ | Estimation |

Regioselective Synthesis of this compound

The synthesis of polysubstituted aromatic compounds requires careful strategic planning to ensure high regioselectivity. Direct iodination of 1-butyl-3-methylbenzene would likely result in a mixture of isomers due to the competing directing effects of the two alkyl groups. A more robust and unambiguous route is the Sandmeyer reaction, which leverages the diazonium salt of a well-defined aniline precursor.

Causality of the Synthetic Strategy

The chosen precursor, 4-butyl-2-methylaniline , precisely dictates the final substitution pattern. The Sandmeyer reaction is a classic, high-yielding transformation that converts an amino group on an aromatic ring into a wide variety of functional groups, including halides, via a diazonium intermediate. This method circumvents the regioselectivity issues associated with direct electrophilic aromatic substitution on the corresponding hydrocarbon.

-

Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a stable diazonium salt. The low temperature is critical to prevent the premature decomposition of the diazonium intermediate.

-

Iodide Displacement: The diazonium salt is then treated with a solution of potassium iodide. The iodide ion (I⁻) displaces the dinitrogen gas (N₂), which is an excellent leaving group, leading to the formation of the target aryl iodide.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

Detailed Synthesis Protocol

Materials:

-

4-Butyl-2-methylaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Iodide (KI)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization: a. In a three-neck flask equipped with a mechanical stirrer and a thermometer, add 4-butyl-2-methylaniline (1.0 eq). b. Add water and concentrated HCl (3.0 eq) and cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. c. Prepare a solution of sodium nitrite (1.1 eq) in cold water. d. Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained between 0 and 5 °C. The reaction is exothermic and requires careful control. e. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

Iodide Displacement: a. In a separate flask, dissolve potassium iodide (1.5 eq) in a minimal amount of water. b. Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas will be observed. c. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.

-

Workup and Purification: a. Cool the reaction mixture to room temperature and transfer it to a separatory funnel. b. Extract the aqueous layer with diethyl ether (3x). c. Combine the organic extracts and wash sequentially with saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. e. Purify the crude oil by column chromatography on silica gel (using a non-polar eluent such as hexane) to obtain pure this compound.

Reactivity and Synthetic Applications: The Suzuki-Miyaura Cross-Coupling

The primary synthetic value of this compound lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is arguably the most powerful of these methods.[2][4]

This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and substituted aryl structures, which are common motifs in pharmacologically active molecules.[5][6][7] The C(sp²)-I bond is highly reactive towards oxidative addition to a Pd(0) center, making iodoarenes like this compound ideal substrates for these transformations, often allowing for milder reaction conditions compared to the corresponding bromides or chlorides.

Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Toluene/H₂O, Dioxane, DMF)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the solvent, followed by the palladium catalyst.

-

Heat the reaction mixture (typically 80-110 °C) with stirring for 2-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry over a drying agent, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the desired biaryl product.

Spectroscopic Characterization (Predicted)

Confirmation of the structure of this compound is achieved through standard spectroscopic methods. The following are the predicted key features for successful characterization.

-

¹H NMR:

-

Aromatic Region (δ 7.0-7.8 ppm): Three distinct signals are expected. A doublet for the proton ortho to the iodine, a doublet of doublets for the proton between the butyl and iodo groups, and a singlet-like signal for the proton between the methyl and butyl groups.

-

Butyl Group (δ 0.9-2.7 ppm): Four signals corresponding to the CH₃ (triplet, ~0.9 ppm), the two CH₂ groups (multiplets, ~1.3-1.6 ppm), and the benzylic CH₂ (triplet, ~2.6 ppm). Integrations will be 3H, 2H, 2H, and 2H, respectively.

-

Methyl Group (δ ~2.4 ppm): A sharp singlet integrating to 3H.

-

-

¹³C NMR:

-

Eleven distinct signals are expected. Six signals in the aromatic region (~120-145 ppm), including one signal at a low field corresponding to the carbon bearing the iodine atom (~90-100 ppm). Five signals in the aliphatic region for the butyl and methyl carbons.

-

-

Mass Spectrometry (EI):

-

A prominent molecular ion (M⁺) peak at m/z = 274.

-

Characteristic fragmentation patterns including the loss of the butyl group ([M-57]⁺) and iodine ([M-127]⁺).

-

-

Infrared (IR) Spectroscopy:

-

C-H stretching (aliphatic) just below 3000 cm⁻¹.

-

C-H stretching (aromatic) just above 3000 cm⁻¹.

-

C=C stretching (aromatic) in the 1450-1600 cm⁻¹ region.

-

Safety and Handling

As with all organoiodine compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.[8][9][10]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Inhalation: Avoid inhaling vapors. Organohalides can be irritants to the respiratory tract.

-

Skin Contact: Avoid contact with skin. The compound may cause skin irritation.[8]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[8][11] Keep away from strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local and national regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate. While not a common off-the-shelf reagent, its unambiguous synthesis can be readily achieved through a regioselective Sandmeyer reaction. Its primary utility lies in its role as an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, providing a reliable pathway for the construction of complex biaryl systems. The insights and protocols detailed in this guide offer a solid foundation for researchers and drug development professionals to synthesize, characterize, and effectively utilize this compound in their synthetic endeavors.

References

-

National Council of Educational Research and Training (NCERT). Haloalkanes and Haloarenes. Available at: [Link]

-

Samagra Shiksha. Haloalkanes and Haloarenes. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Benzene, 1-iodo-4-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

National Council of Educational Research and Training (NCERT). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Available at: [Link]

-

National Center for Biotechnology Information. 4-(Tert-butyl)-2-iodo-1-methylbenzene. PubChem Compound Summary. Available at: [Link]

-

Chemsrc. 4-Fluoro-1-iodo-2-methylbenzene | CAS#:28490-56-4. Available at: [Link]

-

YouTube. Draw the structure for 1-Iodo-4-methylbenzene. V Science Academy. Available at: [Link]

-

ResearchGate. Suzuki coupling reaction between 4-iodoanisole and 4-methylbenzene... Available at: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Iodosobenzene, 95%. Available at: [Link]

-

Organic Syntheses. ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Available at: [Link]

-

ResearchGate. Iodine-Catalyzed Ammoxidation of Methyl Arenes. Available at: [Link]

-

Airgas. SAFETY DATA SHEET - Flammable Liquid Mixture. Available at: [Link]

-

SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]

-

Asian Journal of Chemistry. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex... Available at: [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link]

-

ResearchGate. 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. Available at: [Link]

Sources

- 1. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-(Tert-butyl)-2-iodo-1-methylbenzene | C11H15I | CID 12541272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

4-Butyl-1-iodo-2-methylbenzene molecular weight and formula

An In-Depth Technical Guide to 4-Butyl-1-iodo-2-methylbenzene

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic iodide. It details the compound's chemical identity, molecular formula (C₁₁H₁₅I), and molecular weight (274.14 g/mol ).[1][2][3] The guide covers its physicochemical properties, outlines a standard laboratory-scale synthesis protocol via electrophilic aromatic iodination, and discusses its applications as a key intermediate in organic synthesis. Furthermore, it addresses critical safety, handling, and storage procedures based on data from structurally related compounds. This document is intended for researchers, chemists, and professionals in the fields of drug development and materials science who utilize specialized aromatic building blocks.

Chemical Identity and Properties

Nomenclature and Structure

-

IUPAC Name: this compound

-

Common Synonyms: 4-n-Butyl-2-methyliodobenzene, 5-Butyl-2-iodotoluene[1]

The molecular structure consists of a benzene ring substituted with a butyl group at position 4, an iodine atom at position 1, and a methyl group at position 2. The butyl group is typically the linear n-butyl isomer unless otherwise specified (e.g., tert-butyl).

Physicochemical Properties

The properties of this compound are summarized in the table below. As a substituted iodobenzene, it is a relatively non-polar organic compound with limited solubility in water but good solubility in common organic solvents like ethers, hydrocarbons, and chlorinated solvents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅I | [1][3] |

| Molecular Weight | 274.14 g/mol | [1][2][3] |

| Boiling Point | 80 °C (at reduced pressure) | [1] |

| Density (Predicted) | 1.415 ± 0.06 g/cm³ | [1] |

| Appearance | Not specified (typically a liquid or low-melting solid) | - |

| Solubility | Insoluble in water; Soluble in organic solvents | General knowledge |

Synthesis and Mechanism

Aryl iodides like this compound are crucial building blocks in organic chemistry.[5][6] They are commonly synthesized via electrophilic aromatic substitution on the corresponding arene. The butyl and methyl groups on the precursor, 1-butyl-3-methylbenzene, are ortho- and para-directing activators. The iodine will substitute at the position that is sterically least hindered and electronically most favorable, which is para to the butyl group and ortho to the methyl group.

Detailed Experimental Protocol: Direct Iodination

This protocol describes a common method for the iodination of an activated aromatic ring using molecular iodine, a mild and effective iodinating agent.[7][8]

Materials:

-

1-Butyl-3-methylbenzene (starting material)

-

Molecular Iodine (I₂)

-

N-Iodosuccinimide (NIS) - Alternative iodinating agent

-

Periodic acid (HIO₄) or Nitric Acid (HNO₃) - Oxidizing agent/co-catalyst

-

Acetic acid (solvent)

-

Dichloromethane (extraction solvent)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-butyl-3-methylbenzene (1.0 eq) in glacial acetic acid.

-

Addition of Reagents: Add molecular iodine (I₂, 1.1 eq) to the solution. Follow this with the portion-wise addition of a suitable oxidizing agent, such as periodic acid (0.4 eq), to generate the highly electrophilic iodonium ion (I⁺) in situ.

-

Causality: Direct reaction with I₂ is slow. The oxidizing agent is essential to convert I₂ to a more potent electrophile, which is necessary to overcome the activation energy for aromatic substitution.[7]

-

-

Reaction Conditions: Heat the mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Pour it into a separatory funnel containing water and dichloromethane. Quench any unreacted iodine by adding saturated sodium thiosulfate solution until the organic layer becomes colorless.

-

Self-Validation: The disappearance of the characteristic purple/brown color of I₂ provides a clear visual endpoint for the quenching step.

-

-

Workup - Extraction & Washing: Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

Aryl iodides are highly valued in organic synthesis due to the reactivity of the carbon-iodine bond. Iodine is an excellent leaving group, making these compounds ideal substrates for a variety of transformations.

-

Cross-Coupling Reactions: this compound is an excellent precursor for Suzuki, Sonogashira, Heck, and other palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecular architectures, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Grignard and Organolithium Reagents: The compound can be converted into the corresponding Grignard or organolithium reagent via metal-halogen exchange. These powerful nucleophiles are used to form new C-C bonds with a wide range of electrophiles, such as aldehydes, ketones, and esters.

-

Pharmaceutical and Materials Science: As a substituted aromatic building block, it serves as a starting material for the synthesis of more complex molecules with potential applications as active pharmaceutical ingredients (APIs), liquid crystals, or organic light-emitting diode (OLED) materials.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from iodine and other iodinated aromatic compounds can be used to establish prudent safety practices.[9][10][11][12]

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][12]

-

Organ Toxicity: May cause damage to organs (particularly the thyroid) through prolonged or repeated exposure.[12]

-

Environmental Hazard: Potentially toxic to aquatic life.[11]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[13]

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Clothing: Wear a lab coat. For larger quantities, consider additional protective clothing.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Incompatibilities: Keep away from strong oxidizing agents, bases, and finely powdered metals.[10][11]

-

Light Sensitivity: Some aryl iodides are light-sensitive. Store in an amber or opaque container to prevent degradation.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its molecular formula of C₁₁H₁₅I and molecular weight of 274.14 g/mol define its utility as a building block in synthetic organic chemistry.[1][3] Through well-established protocols such as electrophilic iodination, this compound can be synthesized efficiently. Its primary application lies in its use as a substrate for cross-coupling reactions and the formation of organometallic reagents, making it a key component in the synthesis of complex organic molecules for pharmaceutical and materials science research. Adherence to strict safety protocols is essential when handling this and related iodinated compounds.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12541272, 4-(Tert-butyl)-2-iodo-1-methylbenzene. Retrieved from [Link]

-

Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Iodine. Retrieved from [Link]

-

Penta Chemicals. (2024). Safety Data Sheet - Iodine. Retrieved from [Link]

-

Tekale, S. U., et al. (2021). Revisiting applications of molecular iodine in organic synthesis. New Journal of Chemistry, 45(11), 4937-4966. Retrieved from [Link]

-

Tekale, S. U., et al. (2021). Revisiting applications of molecular iodine in organic synthesis. New Journal of Chemistry, 45(11), 4937-4966. Retrieved from [Link]

-

ResearchGate. (2021). Revisiting applications of molecular iodine in organic synthesis. Retrieved from [Link]

-

ResearchGate. (2004). Iodine in Organic Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoalkyne synthesis by iodination or substitution. Retrieved from [Link]

-

Zhdankin, V. V. (2014). Iodine catalysis: A green alternative to transition metals in organic chemistry and technology. Arkivoc, 2014(1), 1-10. Retrieved from [Link]

Sources

- 1. 175278-38-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-(Tert-butyl)-2-iodo-1-methylbenzene | C11H15I | CID 12541272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 175278-38-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 175278-38-3|this compound|BLD Pharm [bldpharm.com]

- 5. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 6. ncert.nic.in [ncert.nic.in]

- 7. Revisiting applications of molecular iodine in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. fishersci.com [fishersci.com]

- 11. physics.purdue.edu [physics.purdue.edu]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. nj.gov [nj.gov]

An In-depth Technical Guide to GSK5182: The Selective ERRγ Inverse Agonist

Introduction: Unveiling GSK5182, a Potent Modulator of Nuclear Receptor ERRγ

In the landscape of modern drug discovery and metabolic research, the orphan nuclear receptor, Estrogen-Related Receptor γ (ERRγ), has emerged as a pivotal therapeutic target. This receptor, a constitutively active transcription factor, plays a crucial role in regulating energy homeostasis and the metabolism of glucose, lipids, and iron.[1] The compound GSK5182, identified by the CAS Number 877387-37-6, has garnered significant attention as a highly selective and orally active inverse agonist of ERRγ.[2] This guide provides an in-depth technical overview of GSK5182, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, mechanism of action, biological activities, and crucial safety and handling information to empower its effective and safe utilization in a laboratory setting.

Chemical and Physicochemical Profile of GSK5182

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. GSK5182 is a derivative of (Z)-4-hydroxytamoxifen, a well-known selective estrogen receptor modulator (SERM).[1] This structural heritage is a key determinant of its interaction with nuclear receptors.

| Property | Value | Reference(s) |

| Chemical Name | δZ-[methylene]-benzenebutanol | [1] |

| Synonyms | GSK-5182, GSK 5182 | [2] |

| CAS Number | 877387-37-6 | [1] |

| Molecular Formula | C₂₇H₃₁NO₃ | [1] |

| Molecular Weight | 417.54 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | DMSO: Sparingly soluble (1-10 mg/mL) to soluble at higher concentrations with sonication (up to 80 mg/mL) | [1][3] |

| Ethanol: Slightly soluble (0.1-1 mg/mL) | [1] | |

| Water: Insoluble | ||

| Storage (Solid) | -20°C for up to 3 years | [3] |

| Storage (In Solution) | -80°C for up to 1 year in an appropriate solvent (e.g., DMSO) | [3] |

Mechanism of Action: A Tale of Inverse Agonism and Protein Stabilization

GSK5182 exerts its biological effects through a unique mechanism of action on ERRγ. Unlike a classical antagonist that merely blocks the binding of an agonist, an inverse agonist like GSK5182 reduces the constitutive activity of its target receptor.

GSK5182 binds to the ligand-binding domain of ERRγ, inducing a conformational change that promotes the recruitment of corepressors, such as the small heterodimer partner-interacting leucine zipper (SMILE), while sterically hindering the binding of coactivators like PGC-1α.[4][5] This switch from a transcriptionally active to an inactive state is the primary mode of its inhibitory action on ERRγ's transcriptional program.

Intriguingly, recent studies have revealed a secondary, yet equally important, aspect of GSK5182's mechanism. It has been shown to inhibit the ubiquitination of ERRγ, a process that typically marks proteins for degradation.[4][5] By preventing its degradation, GSK5182 effectively stabilizes the ERRγ protein in its inactive, corepressor-bound state, thereby prolonging its inhibitory effect. This dual action of transcriptional repression and protein stabilization makes GSK5182 a particularly potent and effective modulator of ERRγ activity.

Caption: Mechanism of GSK5182 as an inverse agonist of ERRγ.

Biological Activities and Therapeutic Potential

The selective inhibition of ERRγ by GSK5182 has been shown to have significant effects in a variety of preclinical models, highlighting its therapeutic potential across several disease areas.

Metabolic Diseases

Given ERRγ's central role in hepatic gluconeogenesis, GSK5182 has been investigated for its anti-diabetic properties. In mouse models of diabetes, GSK5182 was found to normalize hyperglycemia by specifically inhibiting the transcriptional activity of ERRγ, thereby suppressing hepatic glucose production.[2] This makes it a promising candidate for the development of novel treatments for type 2 diabetes.

Oncology

ERRγ is upregulated in certain cancers, such as hepatocellular carcinoma, where it contributes to cell proliferation. GSK5182 has been shown to induce a dose-dependent reduction in the proliferation of liver cancer cells.[2] This effect is mediated by the induction of cell cycle arrest at the G1 phase, associated with an increase in the expression of the cell cycle inhibitors p21 and p27.[2] Furthermore, GSK5182 can induce the generation of reactive oxygen species (ROS) in hepatocellular carcinoma cells, contributing to its anti-tumor activity.[2]

Bone Metabolism

Recent research has implicated ERRγ in the regulation of bone remodeling. GSK5182 has been demonstrated to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption.[3][6] It achieves this by blocking key signaling pathways, including RANKL-stimulated NF-κB, JNK, and ERK.[3][6] Additionally, GSK5182 promotes the apoptosis of mature osteoclasts.[3][6] These findings suggest a potential role for GSK5182 in the treatment of bone disorders characterized by excessive bone loss, such as osteoporosis.

Experimental Protocols and In Vitro/In Vivo Data

The following table summarizes key experimental protocols and findings from preclinical studies of GSK5182. This information serves as a practical guide for researchers designing their own experiments.

| Application Area | Experimental Model | Protocol Summary | Key Findings | Reference(s) |

| Oncology | Human Hepatoma Cell Line (PLC/PRF/5) | Cells were treated with GSK5182 (0-20 µM) for various durations (0-72 hours). Cell proliferation, cell cycle progression, and protein expression (p21, p27, p-pRb) were assessed using standard cell biology assays. | GSK5182 led to a significant, dose-dependent reduction in cell proliferation and induced cell cycle arrest at the G1 phase. It also increased the expression of p21 and p27 while reducing p-pRb levels. | [2] |

| Metabolic Disease | db/db mice and diet-induced obese (DIO) mice | Mice received daily intraperitoneal injections of GSK5182 (40 mg/kg) for 25-30 days. Effects on blood glucose levels and hepatic glucose production were evaluated. | GSK5182 normalized hyperglycemia, primarily by inhibiting hepatic glucose production through the suppression of the hepatic gluconeogenesis program. | [2] |

| Bone Metabolism | Primary mouse bone marrow-derived macrophages (BMMs) | BMMs were cultured with RANKL and M-CSF in the presence of varying concentrations of GSK5182. Osteoclast formation and the activation of signaling pathways (NF-κB, JNK, ERK) were analyzed. | GSK5182 inhibited osteoclastogenesis in a dose-dependent manner by blocking RANKL-stimulated signaling pathways. It also induced apoptosis in mature osteoclasts. | [3][6] |

Safety, Handling, and Storage: A Researcher's Guide

As a potent, biologically active compound, GSK5182 requires careful handling to ensure the safety of laboratory personnel. While a specific, comprehensive Safety Data Sheet (SDS) for GSK5182 is not publicly available, we can infer its potential hazards from its structural analog, 4-hydroxytamoxifen, and general principles of handling research chemicals.

Disclaimer: The following safety information is based on data for 4-hydroxytamoxifen and should be used as a guide. A thorough risk assessment should be conducted before handling GSK5182.

Inferred Hazard Classification (Based on 4-Hydroxytamoxifen)

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

Recommended Personal Protective Equipment (PPE) and Handling Procedures

Caption: Recommended laboratory safety workflow for handling GSK5182.

First Aid Measures (General Recommendations)

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Conclusion: GSK5182 as a Key Research Tool

GSK5182 has been firmly established as a potent and selective inverse agonist of ERRγ, offering researchers a valuable tool to probe the biological functions of this important nuclear receptor. Its well-characterized mechanism of action, involving both transcriptional repression and protein stabilization, provides a solid foundation for interpreting experimental results. The growing body of preclinical data underscores its therapeutic potential in metabolic diseases, oncology, and bone disorders. By adhering to the appropriate safety and handling protocols outlined in this guide, the scientific community can continue to unlock the full potential of GSK5182 in advancing our understanding of human health and disease.

References

-

The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC - NIH. (URL: [Link])

-

The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - Semantic Scholar. (URL: [Link])

-

4-Fluoro-1-iodo-2-methylbenzene | CAS#:28490-56-4 | Chemsrc. (URL: [Link])

-

An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC - NIH. (URL: [Link])

-

An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PubMed. (URL: [Link])

-

The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - BMB Reports. (URL: [Link])

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 4-Hydroxytamoxifen | C26H29NO2 | CID 449459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSK5182 | Estrogen Receptor/ERR | Reactive Oxygen Species | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. stmichaelshospital.com [stmichaelshospital.com]

An In-Depth Technical Guide to 4-Butyl-1-iodo-2-methylbenzene: Synthesis, Properties, and Applications in Cross-Coupling Reactions

This technical guide provides a comprehensive overview of 4-butyl-1-iodo-2-methylbenzene, a valuable building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthetic methodologies, and its utility as a substrate in palladium-catalyzed cross-coupling reactions. The information presented herein is supported by authoritative sources to ensure scientific integrity and practical applicability.

Compound Identification and Properties

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound is This compound . It is also known by several synonyms, which are frequently encountered in chemical literature and supplier catalogs:

-

4-n-Butyl-2-iodotoluene

-

1-Iodo-4-butyl-2-methylbenzene

-

4-Butyl-2-methyl-1-iodobenzene

-

CAS Number: 175278-38-3

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅I | |

| Molecular Weight | 274.14 g/mol | |

| Boiling Point | 80 °C | |

| Density | 1.415 ± 0.06 g/cm³ (Predicted) |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis initiates with the diazotization of 4-butyl-2-methylaniline to form a diazonium salt, which is then subjected to a reaction with potassium iodide to yield the desired this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 4-Butyl-2-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-butyl-2-methylaniline (1.0 eq.).

-

Add a dilute solution of sulfuric acid (e.g., 2 M) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq.) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. The reaction is exothermic and the addition rate should be controlled to prevent a rise in temperature.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate beaker, dissolve potassium iodide (1.5 eq.) in a minimal amount of water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, gently warm the reaction mixture to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt and formation of the aryl iodide.

-

Cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides are highly valued substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) center. This compound is an excellent candidate for such transformations, enabling the formation of C-C bonds and the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl compounds. This compound can be coupled with a variety of arylboronic acids to generate substituted biaryls.[1]

Caption: Schematic of the Suzuki-Miyaura coupling reaction.

Representative Protocol:

-

To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

Add a degassed solvent system, typically a mixture of toluene and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne. This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.[2]

Caption: Schematic of the Sonogashira coupling reaction.

Representative Protocol:

-

In a Schlenk flask, dissolve this compound (1.0 eq.), a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride (0.03 eq.), and copper(I) iodide (0.05 eq.) in a suitable solvent such as THF or DMF.

-

Add a base, typically an amine like triethylamine or diisopropylethylamine, which also acts as a solvent in some cases.

-

Add the terminal alkyne (1.1 eq.) to the mixture.

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.

-

After the reaction is complete, filter the mixture to remove the amine hydrohalide salt.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the desired arylalkyne.

Safety and Handling

Potential Hazards (based on 2-iodo-4-methylaniline):

-

Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Irritation: May cause skin, eye, and respiratory irritation.[3]

Avoid inhalation of vapor or dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Spectroscopic Characterization

Experimental ¹H and ¹³C NMR spectroscopic data for this compound are not available in the searched public databases. For definitive structural confirmation of a synthesized sample, it is essential to acquire and interpret its NMR spectra.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its synthesis can be achieved through a straightforward diazotization-iodination sequence from the corresponding aniline. The presence of the iodo group at a strategic position on the aromatic ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings. This reactivity allows for the facile introduction of aryl and alkynyl moieties, providing access to a wide range of complex organic molecules for applications in drug discovery and materials science. As with all chemical reagents, appropriate safety precautions should be observed during its handling and use.

References

-

Li, G., & Huang, Y. (2018). A robust and user-friendly Suzuki-Miyaura cross-coupling of DNA-conjugated aryl halides with boronic acids and esters. Organic & Biomolecular Chemistry, 16(34), 6259-6264. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

Sources

Probing the Architectural Landscape: A Technical Guide to the Three-Dimensional Structure of 4-Butyl-1-iodo-2-methylbenzene

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of its chemical behavior, influencing everything from reactivity to biological activity. For substituted aromatic compounds like 4-Butyl-1-iodo-2-methylbenzene, an understanding of its conformational preferences and solid-state structure is paramount for applications in materials science and drug discovery. This technical guide provides a comprehensive framework for elucidating the 3D structure of this compound, targeting researchers, scientists, and drug development professionals. In the absence of pre-existing structural data for this specific molecule, this paper outlines a robust, multi-pronged approach leveraging single-crystal X-ray crystallography, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and validated computational modeling techniques. We detail not just the "how" but the critical "why" behind each methodological choice, ensuring a self-validating system for structural determination.

Introduction: The Significance of Spatial Arrangement

This compound is an aromatic compound featuring a benzene ring scaffold decorated with three distinct substituents: a flexible butyl group, a bulky iodine atom, and a methyl group. The interplay of steric and electronic effects among these groups dictates the molecule's preferred conformation in solution and its packing in the solid state.[1][2] The butyl chain's flexibility allows for multiple rotational isomers (conformers), while the sheer size of the iodine atom can influence the planarity of the benzene ring and the orientation of adjacent substituents.[1] Understanding these structural nuances is critical for predicting the molecule's interaction with biological targets or its properties in advanced materials. This guide presents a validated pathway to fully characterize its three-dimensional identity.

Foundational Step: Synthesis and Purification

A prerequisite for any structural determination is the availability of a pure sample. While a definitive synthesis for this compound is not extensively documented, a logical synthetic route can be devised from commercially available starting materials. A plausible approach involves the iodination of 4-butyl-toluene.

Proposed Synthetic Protocol:

-

Starting Material: 4-butyl-toluene.

-

Iodination: Electrophilic aromatic substitution using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile. The directing effects of the alkyl groups will favor iodination at the ortho and para positions relative to the methyl group. The position ortho to the methyl group and meta to the butyl group is a likely candidate for substitution.

-

Purification: The crude product would be purified using column chromatography on silica gel to isolate the desired this compound isomer from other potential isomers and unreacted starting materials.

-

Characterization: The purified product's identity and purity would be confirmed by standard techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to detailed structural analysis.

Definitive Solid-State Structure: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[3][4] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice.

The Critical Challenge: Growing High-Quality Single Crystals

The most significant bottleneck in X-ray crystallography is obtaining diffraction-quality single crystals.[3][5] For an oily or low-melting solid like this compound, this requires a systematic screening of crystallization conditions.

-

Purity is Paramount: Start with the highest purity sample of this compound, as impurities can inhibit crystal nucleation and growth.[5]

-

Solvent Screening: The choice of solvent is crucial. A solvent in which the compound is moderately soluble is often ideal.[5] A screening matrix of solvents with varying polarities (e.g., hexane, ethanol, ethyl acetate, dichloromethane, and mixtures thereof) should be employed.

-

Common Crystallization Techniques:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared, filtered to remove dust, and left in a loosely covered vial in a vibration-free location to allow the solvent to evaporate slowly.[6]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[3][7] This can be achieved by placing the solution in an insulated container.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.[8]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which it is less soluble.[8][9] Crystals may form at the interface of the two liquids.

-

Data Collection and Structure Refinement

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer.[4] An intense beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected. The angles and intensities of the diffracted X-rays are used to calculate an electron density map, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.

Conformation in Solution: NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics in solution.[10]

¹H and ¹³C NMR for Basic Structure Confirmation

Standard 1D ¹H and ¹³C NMR spectra will confirm the connectivity of the molecule. For this compound, one would expect to see distinct signals for the aromatic protons, the methyl protons, and the four sets of methylene/methyl protons of the butyl group. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the iodo, methyl, and butyl substituents.[10][11]

Probing Spatial Proximity with 2D NOESY/ROESY

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of one nucleus is transferred to a spatially close nucleus (typically < 5 Å).[12][13][14] This effect is independent of through-bond connectivity and provides direct evidence of through-space proximity.

-

Sample Preparation: A solution of the purified compound in a deuterated solvent (e.g., CDCl₃) is prepared.

-

Experiment Selection:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard experiment for small molecules like the one .[15]

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is useful for medium-sized molecules where the NOE might be close to zero, but can also be used to differentiate between true NOEs and artifacts from chemical exchange.[12]

-

-

Data Analysis: A 2D NOESY spectrum will show cross-peaks between protons that are close in space. Key expected correlations for this compound would be:

-

Between the protons of the methyl group and the adjacent aromatic proton.

-

Between the protons of the first methylene group of the butyl chain and the adjacent aromatic proton.

-

Between protons within the butyl chain, which can help define its preferred conformation(s).

-

In Silico Analysis: Computational Chemistry

Computational modeling provides a powerful complement to experimental techniques, allowing for the exploration of the potential energy landscape and the prediction of stable conformers.[16][17]

Conformational Search with Molecular Mechanics

A conformational search using a molecular mechanics (MM) force field is an efficient way to identify low-energy conformers of the flexible butyl chain. This involves systematically rotating the rotatable bonds and calculating the steric energy of each resulting conformation.

Geometry Optimization and Energy Calculation with Density Functional Theory (DFT)

The low-energy conformers identified by molecular mechanics should then be subjected to more accurate quantum mechanical calculations. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for molecules of this size.[18][19][20]

-

Initial Conformer Generation: Perform a systematic conformational search on the butyl chain using a method like MMFF94.

-

DFT Geometry Optimization: For each low-energy conformer, perform a full geometry optimization using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d)).[16][21] This will yield the optimized 3D coordinates and the relative energies of the different conformers.

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energies.

-

Comparison with Experimental Data: The predicted lowest energy conformer(s) can be compared with the results from X-ray crystallography and NMR. For example, the distances between protons in the calculated structure can be compared to the strength of the NOE cross-peaks.

Data Synthesis and Final Structural Elucidation

The true strength of this approach lies in the integration of data from all three techniques.

| Technique | Information Provided | Key Strengths | Limitations |

| X-ray Crystallography | Precise atomic coordinates, bond lengths/angles in the solid state. | Unambiguous, high-resolution structure. | Requires single crystals; structure may be influenced by packing forces. |

| NMR Spectroscopy (NOESY) | Through-space proton-proton distances (<5 Å) in solution. | Provides information on solution-state conformation and dynamics. | Distances are averaged over time; less precise than crystallography. |

| Computational Chemistry | Relative energies of conformers, optimized geometries. | Can explore all possible conformations; provides energetic insights. | Accuracy is dependent on the level of theory and basis set used. |

The solid-state structure from X-ray crystallography provides a benchmark. The NOESY data will indicate whether the solid-state conformation is maintained in solution or if there is conformational averaging. Computational modeling helps to rationalize the observed conformations in terms of their relative energies and provides a complete theoretical model of the molecule's three-dimensional properties.

Conclusion

Determining the three-dimensional structure of this compound, a molecule for which no prior structural data exists, is a tractable problem when approached with a synergistic combination of modern analytical techniques. By integrating the definitive solid-state data from X-ray crystallography, the solution-state conformational insights from advanced NMR spectroscopy, and the predictive power of computational chemistry, a comprehensive and validated understanding of its molecular architecture can be achieved. This guide provides a robust framework for researchers to not only elucidate this specific structure but also to apply these principles to other novel chemical entities, thereby accelerating research and development in chemical and pharmaceutical sciences.

References

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

-

Mignon, P., et al. (2011). The shape of gaseous n-butylbenzene: assessment of computational methods and comparison with experiments. Journal of computational chemistry, 32(11), 2337-46. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1721-1743. [Link]

-

Campanelli, A. R., et al. (1998). Molecular Structure and Conformation of tert-Butylbenzene: A Concerted Study by Gas-Phase Electron Diffraction and Theoretical Calculations. The Journal of Physical Chemistry A, 102(49), 10143-10151. [Link]

-

Podgórski, A., et al. (2007). Single crystal growth of organic semiconductors for field effect applications. Proceedings of SPIE, 6604, 66040F. [Link]

-

MIT OpenCourseWare. 8.7 – Guide to Growing a Single Crystal. [Link]

-

Li, Y., et al. (2012). Single-crystal growth of organic semiconductors. NPG Asia Materials, 4(5), e8. [Link]

-

Michigan State University, Department of Chemistry. X-Ray Crystallography Laboratory. [Link]

-

Decatur, J. (2018). NOESY and ROESY. [Link]

-

National Institute of Standards and Technology. (2008). A Structural Study of Ethylbenzene and a Conformational Study of N-Propylbenzene and n-Butylbenzene. [Link]

-

Abraham, R. J., & Mobli, M. (2007). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Magnetic Resonance in Chemistry, 45(10), 865-874. [Link]

-

Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

-

Creative BioMart. X-ray Crystallography. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

University College London. NOE Experiments. [Link]

-

Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. [Link]

-

Jones, P. G. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 80(4), 283-290. [Link]

-

Wikipedia. Nuclear Overhauser effect. [Link]

-

Solà, M., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Communications Chemistry, 5(1), 31. [Link]

-

Dharmatti, S. S., et al. (1961). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 54(6), 331-343. [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

ACD/Labs. (2008). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. [Link]

-

University of Wisconsin-La Crosse. conformational analysis. [Link]

-

University of Sheffield. (127I) Iodine NMR. [Link]

-

Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]

-

Baranac-Stojanović, M. (2020). New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Advances, 10(49), 29334-29351. [Link]

-

ResearchGate. (2021). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. [Link]

-

Takeda, T., & Tsubogo, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36473-36479. [Link]

-

ResearchGate. (2018). A density functional theory study on structure and properties of benzene and borazine-based chromophores. [Link]

-

Samagra. Haloalkanes and Haloarenes. [Link]

-

Oak Ridge National Laboratory. (2020). Iodine orbital moment and chromium anisotropy contributions to CrI3 magnetism. [Link]

-

Rokita, S. E., & Tanko, J. M. (2002). Abstraction of Iodine From Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. The Journal of Organic Chemistry, 67(22), 7848-7853. [Link]

-

ResearchGate. (2012). Density Functional Theory Calculations For MethylBenzene Molecules group. [Link]

-

Borgogno, A., & D'Arienzo, M. (2020). Anisotropy and NMR spectroscopy. Magnetic Resonance, 1(1), 1-22. [Link]

-

PubChem. 4-(Tert-butyl)-2-iodo-1-methylbenzene. [Link]

-

ResearchGate. (2011). Computational Methods in Organic Chemistry. 3. Correction of Computed Enthalpies for Multiple Conformations. [Link]

-

Brainly.in. (2021). 1-iodo-4-sec-butyl-2-methylbenzene. [Link]

-

NCERT. Haloalkanes and Haloarenes. [Link]

-

Domenicano, A., et al. (2003). Electronegativity, Resonance, and Steric Effects and the Structure of Monosubstituted Benzene Rings: An ab Initio MO Study. The Journal of Physical Chemistry A, 107(30), 5727-5740. [Link]

-

ResearchGate. (2003). Electronegativity, Resonance, and Steric Effects and the Structure of Monosubstituted Benzene Rings: An ab Initio MO Study. [Link]

-

Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]

-

ScholarWorks@CWU. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. [Link]

-

Nobel Prize. (1970). The principles of conformational analysis. [Link]

-

Hospital, A., et al. (2015). Computational methods for exploring protein conformations. Biophysical reviews, 7(2), 147-157. [Link]

-

YouTube. (2021). 2-3 Basic Introduction to DFT. [Link]

-

arXiv. (2024). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [Link]

-

Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. [Link]

-

ChemRxiv. (2023). Theoretical study and wavefunction analysis of cyclo[13]carbon-benzene dimer. [Link]

Sources

- 1. Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. How To [chem.rochester.edu]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. journals.iucr.org [journals.iucr.org]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 11. chemistryviews.org [chemistryviews.org]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 16. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. The shape of gaseous n-butylbenzene: assessment of computational methods and comparison with experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Reagent: Historical Context and Discovery of Substituted Iodobenzenes

An In-depth Technical Guide:

Introduction

In the landscape of modern organic synthesis, substituted iodobenzenes represent a cornerstone class of compounds, pivotal for their roles as versatile synthetic intermediates and as precursors to the powerful hypervalent iodine reagents. Their unique reactivity, stemming from the large, polarizable nature of the iodine atom and the relative weakness of the carbon-iodine bond, has unlocked countless transformations, from intricate cross-coupling reactions to selective oxidations.[1] This guide delves into the rich historical narrative of these indispensable molecules, tracing their origins from the very discovery of iodine to the conceptual breakthroughs and synthetic innovations that cemented their place in the chemist's toolkit. For researchers and professionals in drug development, understanding this evolution is not merely an academic exercise; it provides a deeper appreciation for the mechanistic principles that govern their application and inspires future innovation.

Chapter 1: The Dawn of Iodine Chemistry - From Seaweed to a New Element

The story of iodobenzene begins with the discovery of its defining element. In 1811, while investigating the production of saltpeter from seaweed ash as part of the French war effort, chemist Bernard Courtois inadvertently produced a striking violet vapor by treating the ash with sulfuric acid.[2] This vapor condensed into dark, lustrous crystals. Courtois suspected he had found a new substance, which he called "substance X".[2] Two years later, in 1813, the renowned French chemist Joseph Louis Gay-Lussac confirmed it was a new element and, inspired by the color of its vapor, named it "iode" from the Greek word ioeides, meaning "violet-colored".[2][3][4] Early research quickly established iodine's place in the halogen family and led to the preparation of numerous inorganic iodine compounds.[3]

Diagram 1: Timeline of Key Milestones

A chronological overview of the major discoveries in the history of iodobenzenes and hypervalent iodine chemistry.

Caption: A timeline illustrating the pivotal moments from the discovery of iodine to the advent of hypervalent iodine catalysis.

Chapter 2: The Birth of Organoiodine Chemistry - Early Syntheses and Discoveries

While inorganic iodine chemistry blossomed, the synthesis of the first organic compound featuring a carbon-iodine bond, iodobenzene (C₆H₅I), marked a significant expansion of the field.[1] Early methods included the reaction of benzene with iodine and an oxidizing agent like nitric acid.[1][5] However, the most enduring classical synthesis, still taught today, involves the diazotization of aniline, followed by a substitution reaction with potassium iodide.[1]

The true revolution in organoiodine chemistry, however, began not with simple iodoarenes, but with the discovery that the iodine atom attached to a benzene ring could exist in higher oxidation states. In 1886, the German chemist Conrad Willgerodt reported the first polyvalent (or hypervalent) organoiodine compound, (dichloroiodo)benzene (PhICl₂), by passing chlorine gas through a solution of iodobenzene.[3][4][6] This seminal discovery opened the door to a new class of compounds. The years that followed saw a rapid succession of discoveries by Willgerodt and others:

By 1914, Willgerodt had summarized the preparation of nearly 500 such compounds in a comprehensive book, laying the groundwork for the entire field.[3][6] Despite these early advances, research in the area remained relatively quiet for several decades.[3]

| Table 1: Pioneering Discoveries in Polyvalent Organoiodine Chemistry | | :--- | :--- | :--- | :--- | | Year | Compound Name | Structure | Discoverer(s) | | 1886 | (Dichloroiodo)benzene | C₆H₅ICl₂ | C. Willgerodt | | 1892 | (Diacetoxyiodo)benzene | C₆H₅I(OAc)₂ | C. Willgerodt | | 1892 | Iodosylbenzene | C₆H₅IO | C. Willgerodt | | 1893 | 2-Iodoxybenzoic acid | C₇H₅IO₄ | V. Meyer, K. Wachter | | 1894 | Diphenyliodonium iodide | [ (C₆H₅)₂I ]⁺I⁻ | C. Hartmann, V. Meyer |

Chapter 3: The Hypervalent Iodine Revolution

The resurgence of interest in polyvalent organoiodine compounds began in the 1970s and exploded in the 1980s, a period that can be described as a renaissance for the field.[3][6] A key theoretical underpinning for this revival was the concept of "hypervalent molecules," formally proposed by Jeremy I. Musher in 1969 to describe molecules where a main group element appears to exceed the octet rule.[3] This provided a framework for understanding the bonding in compounds like PhICl₂, where iodine forms more than the single bond predicted by classical valence theory.

The terms "hypervalent iodine" and "hypervalent iodine reagents" were soon widely adopted by researchers like J.C. Martin and R.M. Moriarty, who, along with others, began to systematically explore the synthetic utility of these compounds.[3][6] They discovered that hypervalent iodine(III) and iodine(V) reagents, derived from simple substituted iodobenzenes, were remarkably effective oxidizing agents. Their reactivity often mimics that of heavy metals like lead, thallium, and mercury, but without the associated toxicity and environmental concerns.[6][7] This combination of potent reactivity and environmental benignity propelled hypervalent iodine reagents to the forefront of synthetic chemistry, where they are now routinely used for a vast array of transformations.[4][7]

Diagram 2: From Iodobenzene to a Hypervalent Iodine(III) Reagent

This workflow illustrates the synthesis of a common and versatile I(III) reagent, (diacetoxyiodo)benzene, from iodobenzene.

Caption: The synthetic pathway from a simple iodoarene to a versatile hypervalent iodine(III) oxidizing agent.

Chapter 4: A Synthetic Toolkit - The Evolution of Iodination Methodologies

The utility of any substituted iodobenzene is predicated on its synthesis. Over the last century, a diverse array of methods has been developed to introduce an iodine atom onto an aromatic ring. The choice of method depends critically on the electronic nature of the aromatic substrate and the desired regioselectivity.

Electrophilic Aromatic Iodination

Direct iodination of an aromatic ring is challenging because molecular iodine (I₂) is the least reactive halogen.[8] Unlike bromination or chlorination, the reaction does not proceed without an activating auxiliary agent, typically an oxidizing agent, to generate a more potent electrophilic iodine species (e.g., I⁺).[8][9]

Causality in Method Selection:

-

Activated Arenes: For electron-rich rings like phenols and anilines, milder conditions can be used. The reaction often proceeds via hypoiodous acid (HOI), generated in situ from iodine and a base, as the active species.[9] Care must be taken as these substrates can be prone to oxidative decomposition.[9]

-

Deactivated Arenes: For electron-poor rings, such as nitrobenzene or benzoic acid, much stronger conditions are required.[8][10] This typically involves combining iodine with strong oxidizing agents like nitric acid, iodic acid, or a mixture of nitric and sulfuric acids.[8][10][11] The goal is to generate a highly electrophilic iodinating agent capable of overcoming the ring's deactivation.

Diagram 3: General Mechanism of Oxidative Iodination

A simplified representation of electrophilic aromatic substitution using iodine activated by an oxidizing agent.

Caption: The activation of molecular iodine and subsequent electrophilic attack on an aromatic ring.

Substitution and Transition Metal-Catalyzed Methods

Beyond direct electrophilic attack, modern chemistry has introduced more nuanced and selective methods.

| Table 2: Comparison of Modern Iodination Methods | | :--- | :--- | :--- | | Method | Substrate | Key Features & Rationale | | Sandmeyer Reaction | Aryl Diazonium Salts (from Anilines) | A classic, reliable method. The N₂ group is an excellent leaving group, making the substitution with I⁻ highly favorable.[1] | | Halodeboronation | Arylboronic Acids | Reacts with reagents like N-iodosuccinimide (NIS). Offers high regioselectivity as the iodine replaces the boronic acid group ipso.[12] | | Halogen Exchange (Finkelstein) | Aryl Bromides/Chlorides | A copper-catalyzed process that allows for the conversion of more readily available aryl bromides into the more reactive aryl iodides.[12] | | From Arylhydrazines | Arylhydrazines | A metal-free method that proceeds via an in situ generated diazonium intermediate.[13] | | C-H Activation | Arenes with Directing Groups | Palladium-catalyzed methods allow for ortho-iodination by using a directing group to guide the iodine to a specific C-H bond, offering excellent regiocontrol.[12] |

Protocol: Synthesis of Iodobenzene via Diazotization of Aniline

This protocol is a self-validating system representative of the classic Sandmeyer-type iodination. Each step is designed to fully convert the starting material to the next intermediate, which can be implicitly verified by the observations (e.g., evolution of N₂ gas).

Objective: To prepare iodobenzene from aniline.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Diazotization (Step 1): a. In a 250 mL flask, add aniline (0.1 mol) and concentrated HCl (25 mL). Add 100 mL of water and cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. The formation of a fine slurry of aniline hydrochloride is expected. b. Separately, dissolve sodium nitrite (0.11 mol) in 50 mL of water. c. Add the sodium nitrite solution dropwise to the cold aniline hydrochloride slurry. Maintain the temperature below 5 °C. The endpoint is indicated by a persistent blue color when a drop of the reaction mixture is tested on starch-iodide paper. Causality: This step converts the primary amine into a phenyldiazonium chloride salt, a crucial intermediate.[1]

-

Iodide Substitution (Step 2): a. In a separate 500 mL flask, dissolve potassium iodide (0.12 mol) in 50 mL of water. b. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. c. A vigorous evolution of nitrogen gas will occur, and a dark, oily layer of crude iodobenzene will form. Causality: The iodide ion displaces the dinitrogen group, which is an exceptionally good leaving group, leading to the formation of the C-I bond.[1] d. Allow the mixture to stand at room temperature for 1-2 hours, then warm gently to ~50 °C on a water bath until the evolution of nitrogen ceases.

-